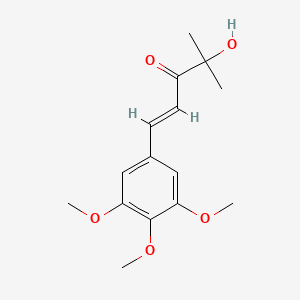![molecular formula C24H31N3O B5639818 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone](/img/structure/B5639818.png)
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various functional groups
Preparation Methods
The synthesis of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives. Compared to these, 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone may exhibit unique properties due to its specific functional groups and stereochemistry. This uniqueness can be advantageous in certain applications, such as drug design, where specific interactions with biological targets are desired.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(1-benzylpiperidin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c25-23-18-27(17-22(23)21-9-5-2-6-10-21)24(28)15-19-11-13-26(14-12-19)16-20-7-3-1-4-8-20/h1-10,19,22-23H,11-18,25H2/t22-,23+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPWWFOAIIHGFP-PKTZIBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N2CC(C(C2)N)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5639736.png)

![2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)
![4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B5639754.png)
![3,5-dichloro-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide](/img/structure/B5639759.png)
![3,5-dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5639764.png)
![rel-(1R,5S)-8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5639788.png)
![1-acetyl-3-(3-chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5639795.png)
![3-cyclopropyl-1-(4-methylbenzyl)-5-[(methylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5639810.png)
![methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B5639820.png)
![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)
![2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5639829.png)

![1-(2-furoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5639842.png)
